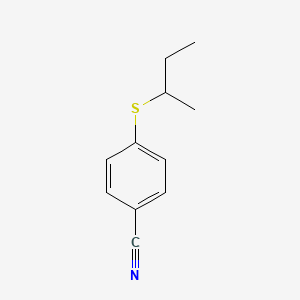

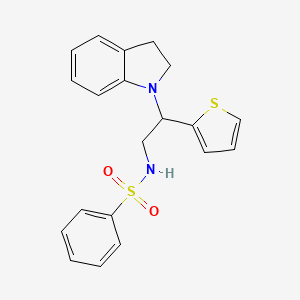

![molecular formula C20H25N3O3S2 B2974381 4-(benzylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-1-carboxamide CAS No. 2034467-48-4](/img/structure/B2974381.png)

4-(benzylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,5,6,7-tetrahydrobenzo[d]thiazole derivatives have been studied for their potential as inhibitors of certain kinases . These compounds are of interest due to their potential role in preventing the deactivation of a tumor suppressor protein (PTEN) .

Synthesis Analysis

The synthesis of 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives has been achieved through various methods. One such method involves the reaction of 2-bromodimedone with cyanothioacetamide .Molecular Structure Analysis

The molecular structure of these compounds has been analyzed using techniques such as pharmacophore mapping and molecular docking . The presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in their activity .Chemical Reactions Analysis

The reactivity of these compounds towards certain chemical reagents has been observed to produce different heterocyclic derivatives .Applications De Recherche Scientifique

Synthesis and Pharmacological Properties

A study by Sonda et al. (2004) highlighted the synthesis of benzamide derivatives, including compounds structurally similar to 4-(benzylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-1-carboxamide. These compounds showed promising results in accelerating gastric emptying and increasing the frequency of defecation, suggesting potential as novel prokinetic agents with reduced side effects. The study particularly focused on their selective serotonin 4 receptor agonist properties, beneficial for gastrointestinal motility (Sonda et al., 2004).

Antimicrobial Activity

Patel and Agravat (2007, 2009) conducted studies on new pyridine derivatives, revealing that compounds structurally related to this compound possessed significant antibacterial and antifungal activities. These studies provide insights into the antimicrobial potential of such compounds, which could be pivotal in developing new therapeutic agents against various microbial infections (Patel & Agravat, 2007); (Patel & Agravat, 2009).

Cardiovascular Applications

A study by Baumgarth et al. (1997) on Na+/H+ antiporter inhibitors, which include structurally similar compounds, suggests their potential application in the treatment of acute myocardial infarction. These compounds showed promise in preserving cellular integrity and functional performance during cardiac ischemia and reperfusion, indicating their potential as adjunctive therapy in cardiovascular diseases (Baumgarth et al., 1997).

Antimalarial and Antiviral Applications

Fahim and Ismael (2021) investigated the reactivity of N-(phenylsulfonyl)acetamide derivatives, closely related to the chemical , for antimalarial activity. The study also highlighted their potential utility in COVID-19 treatment, underscoring the versatility of such compounds in addressing both parasitic diseases and viral infections (Fahim & Ismael, 2021).

Antituberculosis Activity

Jeankumar et al. (2013) researched on thiazole-aminopiperidine hybrid analogues, which are structurally related to this compound. They found these compounds to be effective inhibitors of Mycobacterium tuberculosis, suggesting their potential in developing new antituberculosis drugs (Jeankumar et al., 2013).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

4-benzylsulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O3S2/c24-20(22-19-21-17-8-4-5-9-18(17)27-19)23-12-10-16(11-13-23)28(25,26)14-15-6-2-1-3-7-15/h1-3,6-7,16H,4-5,8-14H2,(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZYYCDJEYTVEJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=C(S2)NC(=O)N3CCC(CC3)S(=O)(=O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2974298.png)

![N-{[4-cyclohexyl-5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2974301.png)

![2-(2-chlorobenzyl)-1-methyl-1H-benzo[d]imidazol-5-amine dihydrochloride](/img/structure/B2974309.png)

![2-Methyl-4-({1-[3-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2974310.png)

![2-chloro-1-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholin-4-yl}propan-1-one](/img/structure/B2974311.png)

![4-{[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]methyl}pyridine](/img/structure/B2974312.png)

![(2-{[ethyl(methyl)amino]methyl}-4-fluorophenyl)methanamine](/img/structure/B2974313.png)

![N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2974315.png)

![2-(2-methoxyphenoxy)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2974320.png)